![molecular formula C14H12ClF2NO2S B2813202 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzamide CAS No. 2034528-83-9](/img/structure/B2813202.png)
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, which include “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzamide”, are usually synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines . The reaction times can be drastically reduced by microwave-assisted synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzamide” are not explicitly mentioned in the available sources .
Scientific Research Applications
Potential Anticancer and Antibacterial Applications
Antibacterial Activity : 2,6-difluorobenzamides have been explored for their antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. This research implies a potential application for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzamide in developing antibacterial agents, given the structural similarity and the activity of 2,6-difluorobenzamide derivatives in inhibiting key bacterial proteins involved in the cell division cycle (Straniero et al., 2023).
Anticancer Activity : The synthesis and pharmacological evaluation of benzamide derivatives, including those with difluorobenzamide moieties, have shown significant anticonvulsant and potential anticancer activities. This suggests that N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzamide could be investigated for similar bioactivities, leveraging the benzamide structure as a pharmacophore (Faizi et al., 2017).
Chemical Properties and Structural Analysis
- Molecular Structure and Supramolecular Aggregation : The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has provided insights into molecular conformations and modes of supramolecular aggregation. These findings highlight the importance of understanding the chemical and physical properties of similar compounds for the design of new molecules with desired biological activities (Sagar et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZBGMLTUDXBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide |
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